(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
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Description
(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C17H16FN7O4 and its molecular weight is 401.358. The purity is usually 95%.
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Biological Activity
The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Core : This is achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Tetrazole Group : The alkylation of piperazine with a tetrazole derivative is performed to incorporate the tetrazole moiety.
- Attachment of the Nitrofuranyl Group : The final step involves the coupling of a nitrofuran derivative, enhancing the compound's biological profile.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring mimics carboxylate groups, facilitating binding to active sites on proteins involved in critical biological pathways. The presence of both the fluorophenyl and nitrofuran groups contributes to hydrophobic interactions and enhances binding affinity.
Biological Activity Overview
Research has demonstrated that tetrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Properties : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal effects.
- Anticancer Activity : Some tetrazoles have been reported to induce apoptosis in cancer cells through various pathways.
- Anti-inflammatory Effects : Molecular docking studies suggest potential anti-inflammatory properties due to modulation of inflammatory mediators.
Table 1: Biological Activities of Related Tetrazole Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
Compound A | Antibacterial | |
Compound B | Anticancer | |
Compound C | Anti-inflammatory |
Table 2: Mechanistic Insights from Molecular Docking Studies
Study | Target Protein | Binding Affinity (kcal/mol) | Result |
---|---|---|---|
Study 1 | Enzyme X | -8.5 | Inhibition |
Study 2 | Receptor Y | -7.2 | Activation |
Case Studies
- Antimicrobial Activity : A recent study evaluated a series of tetrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anticancer Potential : In vitro assays demonstrated that the compound induced cell cycle arrest in human cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further studies are needed to elucidate the precise mechanisms involved in its anticancer activity.
- Anti-inflammatory Effects : Molecular docking simulations revealed that this compound could inhibit key inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory drug.
Properties
IUPAC Name |
[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7O4/c18-12-2-1-3-13(10-12)24-15(19-20-21-24)11-22-6-8-23(9-7-22)17(26)14-4-5-16(29-14)25(27)28/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUGNYOTVEADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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